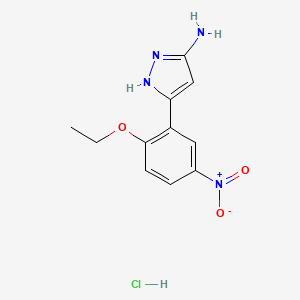

3-(2-Ethoxy-5-nitrophenyl)-1H-pyrazol-5-ylamine hydrochloride

Description

3-(2-Ethoxy-5-nitrophenyl)-1H-pyrazol-5-ylamine hydrochloride is a pyrazole-based compound featuring a substituted phenyl ring (2-ethoxy-5-nitro group) attached to the pyrazole core. The amine group at position 5 of the pyrazole and the hydrochloride salt enhance its solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

5-(2-ethoxy-5-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3.ClH/c1-2-18-10-4-3-7(15(16)17)5-8(10)9-6-11(12)14-13-9;/h3-6H,2H2,1H3,(H3,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOMMQCDBVEJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC(=NN2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxy-5-nitrophenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves the following steps:

Nitration: The starting material, 2-ethoxyphenyl, undergoes nitration to introduce the nitro group at the 5-position.

Formation of Pyrazole Ring: The nitrated compound is then subjected to cyclization with hydrazine to form the pyrazole ring.

Amination: The resulting pyrazole compound is further reacted with amine to introduce the amine group at the 5-position.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxy-5-nitrophenyl)-1H-pyrazol-5-ylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The ethoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives or hydroxylated products.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Similar compounds have shown significant anticancer properties, suggesting that 3-(2-Ethoxy-5-nitrophenyl)-1H-pyrazol-5-ylamine hydrochloride may also exhibit such effects. Research indicates that compounds with pyrazole structures can interact with various biological targets involved in cancer progression.

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their anti-inflammatory effects. The unique substituents in this compound may influence its activity against inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole can possess antimicrobial properties. This compound's structure could be modified to enhance its efficacy against bacterial and fungal infections, warranting further investigation into its potential as an antimicrobial agent.

Biological Interaction Studies

Research on the binding affinity of this compound against specific biological targets is crucial for understanding its pharmacodynamics. Key areas of investigation include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, which is vital for drug development.

- Receptor Binding : Studies focusing on receptor interactions can elucidate the mechanism by which this compound exerts its biological effects.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxy-5-nitrophenyl)-1H-pyrazol-5-ylamine hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related pyrazole derivatives and phenyl-substituted analogs based on substituent effects, pharmacological activity, and physicochemical properties. Below is a detailed analysis:

Structural Analogues and Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO2) in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the electron-donating methoxy (OCH3) or chloro (Cl) groups in its analogs. This could influence binding affinity in kinase or receptor targets .

Pharmacological Activity

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from related compounds:

- Antimicrobial Potential: Pyrazole derivatives with nitro groups (e.g., 5-nitro-2-furanyl analogs) are known for antibacterial activity due to nitroreductase-mediated activation .

- Kinase Inhibition : Chloro- and methoxy-substituted pyrazoles (e.g., the compound in ) show anticancer activity via kinase pathway modulation .

- Neuroactive Potential: Piperazine derivatives (HBK-14 to HBK-19) exhibit serotonin receptor affinity, but the pyrazole core of the target compound likely diverges in mechanism .

Physicochemical Properties

Biological Activity

3-(2-Ethoxy-5-nitrophenyl)-1H-pyrazol-5-ylamine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 284.70 g/mol. The presence of an ethoxy group and a nitro group on the phenyl ring enhances its biological properties, making it a subject of interest in medicinal chemistry .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(2-Ethoxy-5-nitrophenyl)-1H-pyrazol-5-ylamine showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

| Compound | Target Organism | Activity |

|---|---|---|

| 10g | P. mirabilis | Moderate activity |

| 10q | S. aureus | Good activity |

| 10o | A. niger | Good activity |

In a study involving pyrazole derivatives, several compounds demonstrated zones of inhibition comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds containing the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives synthesized from pyrazole exhibited up to 85% inhibition of TNF-α at specific concentrations, suggesting their utility in treating inflammatory diseases .

Antifungal Activity

Antifungal activity has also been observed in related pyrazole compounds. The compound's structure allows it to interact with fungal cell membranes or metabolic pathways, leading to cell death. Certain derivatives showed promising results against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) indicating effective antifungal action .

Case Studies and Research Findings

A notable study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, specific compounds demonstrated significant antimicrobial and antifungal effects, suggesting that modifications in the chemical structure can enhance efficacy .

Another research effort highlighted the anti-inflammatory effects of pyrazole derivatives in animal models, showing reductions in edema and inflammatory markers comparable to established anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 3-(2-Ethoxy-5-nitrophenyl)-1H-pyrazol-5-ylamine hydrochloride?

- Methodological Answer: Synthesis should integrate computational reaction path searches (e.g., quantum chemical calculations) to predict viable pathways, followed by experimental validation. For example, ICReDD’s approach combines computational design with iterative experimental feedback to minimize trial-and-error steps . Key steps include nitro-group stabilization and pyrazole ring formation under controlled pH. Purification via recrystallization (using solvents like methanol/water mixtures) is critical, as demonstrated in analogous pyrazole-derivative syntheses .

Q. Which structural characterization techniques are essential for confirming the compound’s identity?

- Methodological Answer: X-ray crystallography is the gold standard for resolving molecular geometry, as seen in pyrazole derivatives . Complementary techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and amine protonation.

- FT-IR for detecting functional groups (e.g., nitro, ethoxy).

- Mass spectrometry (HRMS/ESI-MS) to confirm molecular weight and fragmentation patterns.

Q. How can researchers address stability issues during storage?

- Methodological Answer: As a hydrochloride salt, the compound is hygroscopic. Store in airtight containers under inert gas (N₂/Ar) at -20°C. Pre-dry solvents for recrystallization to prevent hydrolysis. Stability assays (e.g., accelerated degradation studies under varying humidity/temperature) are recommended .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?

- Methodological Answer: Apply statistical DoE (e.g., factorial or response surface designs) to screen variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) reduces experimental runs while quantifying interactions between parameters, as demonstrated in chemical process optimization . Post-analysis via ANOVA identifies critical factors (e.g., nitro-group reduction efficiency).

Q. What computational strategies resolve contradictions in experimental reaction yields?

- Methodological Answer: Use density functional theory (DFT) to model reaction energetics and identify bottlenecks (e.g., transition-state barriers). Cross-validate with experimental kinetics data. ICReDD’s feedback loop integrates failed experimental outcomes into computational refinements, resolving discrepancies between predicted and observed yields .

Q. How should reactor design be adapted for scaling up synthesis?

- Methodological Answer: Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design). Key considerations:

- Batch vs. continuous flow : Continuous reactors improve heat/mass transfer for exothermic nitro-group reactions.

- Material compatibility : Use glass-lined or Hastelloy reactors to resist HCl corrosion.

- In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediate formation .

Q. What advanced separation techniques improve purity in multi-step syntheses?

- Methodological Answer: Membrane separation (CRDC subclass RDF2050104 ) or centrifugal partition chromatography (CPC) efficiently isolates intermediates. For example, CPC’s high-resolution phase separation is effective for nitro-aromatic derivatives .

Handling Data Contradictions

Q. How to reconcile discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer: Re-examine solvent effects in DFT calculations (often neglected in gas-phase models). Use polarizable continuum models (PCM) to simulate solvent interactions. Validate with variable-temperature NMR to detect dynamic effects (e.g., proton exchange) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.